molecular formula C18H36N4O5 B14648376 Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine CAS No. 51912-17-5

Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine

Cat. No.: B14648376
CAS No.: 51912-17-5
M. Wt: 388.5 g/mol
InChI Key: AEIDHRUSKTYNAF-UHFFFAOYSA-N
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Description

Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is a compound that combines three distinct chemical entities: azepan-2-one, hexanedioic acid, and 2-piperazin-1-ylethanamine Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications2-piperazin-1-ylethanamine is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves multiple steps, each targeting the formation of one of the components. Azepan-2-one is typically synthesized through the Beckmann rearrangement of cyclohexanone oxime. Hexanedioic acid is produced via the oxidation of cyclohexane using nitric acid. 2-piperazin-1-ylethanamine is synthesized through the reaction of ethylenediamine with piperazine .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes. Caprolactam is produced through the Beckmann rearrangement in the presence of sulfuric acid. Adipic acid is industrially synthesized by the oxidation of cyclohexanol and cyclohexanone with nitric acid. 2-piperazin-1-ylethanamine is produced by reacting ethylenediamine with piperazine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of azepan-2-one can yield caprolactam derivatives, while reduction of hexanedioic acid can produce hexanol .

Scientific Research Applications

Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of nylon, resins, and adhesives

Mechanism of Action

The mechanism of action of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

51912-17-5

Molecular Formula

C18H36N4O5

Molecular Weight

388.5 g/mol

IUPAC Name

azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine

InChI

InChI=1S/C6H15N3.C6H11NO.C6H10O4/c7-1-4-9-5-2-8-3-6-9;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h8H,1-7H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10)

InChI Key

AEIDHRUSKTYNAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NCC1.C1CN(CCN1)CCN.C(CCC(=O)O)CC(=O)O

Related CAS

51912-17-5
56565-75-4

Origin of Product

United States

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